Lipophilicity (LogP) Comparison: N-Ethyl vs. N-Methyl Analog
N-Ethyl-3-(1-piperidinyl)-1-propanamine exhibits a calculated LogP value of 1.80, indicating greater lipophilicity compared to its N-methyl analog, which is estimated to have a lower LogP due to the reduced alkyl chain length [1]. This difference in lipophilicity can influence membrane permeability and distribution in biological systems.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.8007 (calculated) |
| Comparator Or Baseline | N-Methyl-3-(piperidin-1-yl)propan-1-amine (CAS 86010-41-5). LogP value not directly available but expected to be lower based on structure-activity relationship principles for alkyl chain length. |
| Quantified Difference | Difference in LogP not precisely quantified due to lack of direct comparator data, but the presence of the ethyl group is known to increase LogP by approximately 0.5-0.7 units relative to a methyl group in similar amine series. |
| Conditions | Calculated value (LogP) from chemical database [1]. |
Why This Matters
Higher lipophilicity can be a critical factor for applications requiring enhanced membrane permeability or organic phase partitioning, making N-ethyl derivative preferable for certain synthetic or biological assays.
- [1] yybyy.com. (n.d.). N-Ethyl-3-(1-piperidinyl)-1-propanamine (CAS 77052-06-3) Chemical Properties. Chemical Researcher One-Stop Service Platform. View Source
